molecular formula C6H3Cl3O2S B1301959 2,3-Dichlorobenzenesulfonyl chloride CAS No. 82417-45-6

2,3-Dichlorobenzenesulfonyl chloride

Cat. No.: B1301959
CAS No.: 82417-45-6
M. Wt: 245.5 g/mol
InChI Key: PQODWTNHDKDHIW-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3Cl3O2S. It is a derivative of benzenesulfonyl chloride, where two chlorine atoms are substituted at the 2 and 3 positions of the benzene ring. This compound is known for its strong irritant properties and is used as a reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichlorobenzenesulfonyl chloride can be synthesized through the reaction of benzenesulfonyl chloride with chlorine gas in the presence of a catalyst. Another method involves the reaction of 2,3-dichlorobenzene with sulfuryl chloride (SO2Cl2) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the chlorination of benzenesulfonyl chloride using chlorine gas. The reaction is carried out in a chlorination reactor, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-dichlorobenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various derivatives. The molecular targets include nucleophilic sites on organic molecules, such as amines, alcohols, and thiols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichlorobenzenesulfonyl chloride is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and the types of derivatives it forms. This positioning can affect the steric and electronic properties of the compound, making it suitable for specific synthetic applications .

Properties

IUPAC Name

2,3-dichlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQODWTNHDKDHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101002670
Record name 2,3-Dichlorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82417-45-6
Record name 2,3-Dichlorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82417-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichlorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 70.0 g of 2,3-dichloroaniline in 51 mL of acetic acid was added 180 mL of concentrated hydrochloric acid portionwise. External cooling was used to maintain the temperature below 50° C. To this thick mixture at -5° C. was added a solution of 37.0 g of sodium nitrite in 80 mL of water dropwise at a rate that maintained the temperature below 50° C. After the addition was complete, the cloudy mixture was stirred at 0° C. for 10 minutes, and was then poured slowly into a suspension of 500 mL of acetic acid, 150 mL of sulfur dioxide and 10 g of cupric chloride dihydrate at 10°-20° C. Moderate gas evolution with excessive foaming occurred, but subsided after approximately ten minutes. This light brown mixture was stirred at ambient temperature for 1-1.5 hours and was then poured into 2 L of ice water with stirring. The resultant light brown precipitate was filtered, washed twice with 200 mL portions of water, and dried to yield 110 g of 2,3-dichlorobenzenesulfonyl chloride as a light brown solid, m.p. 56°-58° C., which was used without further purification; IR (nujol): 1375, 1175 cm-1.
Quantity
70 g
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reactant
Reaction Step One
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180 mL
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reactant
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51 mL
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solvent
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37 g
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reactant
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80 mL
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solvent
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[Compound]
Name
ice water
Quantity
2 L
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reactant
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Quantity
150 mL
Type
reactant
Reaction Step Four
[Compound]
Name
cupric chloride dihydrate
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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